molecular formula C17H25N3O4S B4757047 1-(methylsulfonyl)-N'-[(E)-(4-propoxyphenyl)methylidene]piperidine-3-carbohydrazide

1-(methylsulfonyl)-N'-[(E)-(4-propoxyphenyl)methylidene]piperidine-3-carbohydrazide

Cat. No.: B4757047
M. Wt: 367.5 g/mol
InChI Key: YRLTWDFVBRABPL-LDADJPATSA-N
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Description

1-(Methylsulfonyl)-N’-[(E)-(4-propoxyphenyl)methylidene]piperidine-3-carbohydrazide is a complex organic compound with a unique structure that includes a piperidine ring, a methylsulfonyl group, and a propoxyphenyl moiety

Preparation Methods

The synthesis of 1-(methylsulfonyl)-N’-[(E)-(4-propoxyphenyl)methylidene]piperidine-3-carbohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via a sulfonation reaction using reagents such as methylsulfonyl chloride.

    Attachment of the Propoxyphenyl Moiety: The propoxyphenyl group is attached through a condensation reaction with an appropriate aldehyde or ketone.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often involving hydrazine derivatives.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-(Methylsulfonyl)-N’-[(E)-(4-propoxyphenyl)methylidene]piperidine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

1-(Methylsulfonyl)-N’-[(E)-(4-propoxyphenyl)methylidene]piperidine-3-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N’-[(E)-(4-propoxyphenyl)methylidene]piperidine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes in target organisms.

Comparison with Similar Compounds

1-(Methylsulfonyl)-N’-[(E)-(4-propoxyphenyl)methylidene]piperidine-3-carbohydrazide can be compared with other similar compounds, such as:

    1-(Methylsulfonyl)piperidine-3-carbohydrazide: This compound lacks the propoxyphenyl moiety, which may result in different chemical and biological properties.

    N’-[(E)-(4-Propoxyphenyl)methylidene]piperidine-3-carbohydrazide:

The uniqueness of 1-(methylsulfonyl)-N’-[(E)-(4-propoxyphenyl)methylidene]piperidine-3-carbohydrazide lies in its combined structural features, which confer specific chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-methylsulfonyl-N-[(E)-(4-propoxyphenyl)methylideneamino]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c1-3-11-24-16-8-6-14(7-9-16)12-18-19-17(21)15-5-4-10-20(13-15)25(2,22)23/h6-9,12,15H,3-5,10-11,13H2,1-2H3,(H,19,21)/b18-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLTWDFVBRABPL-LDADJPATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NNC(=O)C2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N/NC(=O)C2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(methylsulfonyl)-N'-[(E)-(4-propoxyphenyl)methylidene]piperidine-3-carbohydrazide
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1-(methylsulfonyl)-N'-[(E)-(4-propoxyphenyl)methylidene]piperidine-3-carbohydrazide
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1-(methylsulfonyl)-N'-[(E)-(4-propoxyphenyl)methylidene]piperidine-3-carbohydrazide
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1-(methylsulfonyl)-N'-[(E)-(4-propoxyphenyl)methylidene]piperidine-3-carbohydrazide
Reactant of Route 5
1-(methylsulfonyl)-N'-[(E)-(4-propoxyphenyl)methylidene]piperidine-3-carbohydrazide
Reactant of Route 6
1-(methylsulfonyl)-N'-[(E)-(4-propoxyphenyl)methylidene]piperidine-3-carbohydrazide

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